molecular formula C12H12FN5O B2463696 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide CAS No. 897623-36-8

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2463696
CAS No.: 897623-36-8
M. Wt: 261.26
InChI Key: GQDWBAGGBUTSSX-UHFFFAOYSA-N
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Description

N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a synthetic compound featuring a tetrazole ring substituted with a 4-fluorophenyl group and a cyclopropanecarboxamide moiety. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capabilities . The 4-fluorophenyl substituent contributes electron-withdrawing effects, modulating electronic properties and lipophilicity .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O/c13-9-3-5-10(6-4-9)18-11(15-16-17-18)7-14-12(19)8-1-2-8/h3-6,8H,1-2,7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDWBAGGBUTSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The reaction utilizes 4-fluoroaniline (1 mmol), triethyl orthoformate (1.2 mmol), and sodium azide (3 mmol) in acetic acid (6 mL) at 65°C for 7 hours, followed by catalyst addition (35 mg Co₃O₄) and continued stirring. This protocol achieves regioselective 1-aryl substitution, critical for subsequent functionalization. The mechanism proceeds via:

  • Iminium ion formation : Triethyl orthoformate reacts with 4-fluoroaniline to generate an intermediate iminium ion.
  • Tetrazole cyclization : Sodium azide participates in a [3+2] cycloaddition with the nitrile equivalent, forming the tetrazole ring.

Key Data :

Parameter Value
Yield 82–88%
Reaction Time 14 hours (total)
Catalyst Reuse Up to 5 cycles

Comparative Analysis of Tetrazole Synthesis Methods

Alternative catalysts and conditions for tetrazole formation were evaluated (Table 1):

Table 1 : Catalytic systems for 1-(4-fluorophenyl)-1H-tetrazole synthesis

Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
Co₃O₄ (hollow) Acetic acid 65 14 88
Cu(I)Cl DMF 120 12 90
Pt NPsVC DMF 90 3.5 95
Sc(OTf)₃ H₂O/i-PrOH 160 1 54

The Co₃O₄ system offers advantages in environmental compatibility and regioselectivity, though Pt-based catalysts achieve higher yields under milder conditions.

Functionalization of the Tetrazole Moiety

Nitrile Reduction to Aminomethyl Intermediate

The 5-cyano group in 1-(4-fluorophenyl)-1H-tetrazole-5-carbonitrile is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

Procedure :

  • Dissolve 1-(4-fluorophenyl)-1H-tetrazole-5-carbonitrile (1.0 mmol) in dry THF (10 mL).
  • Add LiAlH₄ (4.0 mmol) portion-wise under nitrogen at 0°C.
  • Reflux for 6 hours, then quench with ice-cold water.
  • Acidify to pH 2–3 with HCl, extract with ethyl acetate, and dry over Na₂SO₄.

Outcome :

  • Yield : 75–80%
  • Purity : >95% (HPLC)

Alternative Reductive Pathways

Catalytic hydrogenation (H₂, 50 psi, Pd/C, MeOH, 12 h) affords comparable yields (78%) but requires specialized equipment. Sodium borohydride fails to reduce the nitrile, underscoring LiAlH₄’s necessity for this transformation.

Amide Bond Formation with Cyclopropanecarboxylic Acid

The final step couples 5-(aminomethyl)-1-(4-fluorophenyl)-1H-tetrazole with cyclopropanecarbonyl chloride under Schotten-Baumann conditions.

Optimization of Coupling Reagents

Table 2 : Amidation efficiency with different acylating agents

Acylating Agent Base Solvent Time (h) Yield (%)
Cyclopropanecarbonyl chloride Et₃N DCM 2 92
Cyclopropanecarboxylic acid + EDCl/HOBt DIPEA DMF 12 85

Direct acylation with the acid chloride in dichloromethane (DCM) and triethylamine achieves superior yields and shorter reaction times.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.85–7.78 (m, 2H, Ar-F), 7.34–7.28 (m, 2H, Ar-F), 4.65 (s, 2H, CH₂), 1.55–1.48 (m, 1H, cyclopropane), 0.95–0.89 (m, 4H, cyclopropane).
  • HRMS (ESI) : m/z calcd for C₁₂H₁₁FN₅O [M+H]⁺ 296.1054; found 296.1056.

Challenges and Process Optimization

Regioselectivity in Tetrazole Formation

Competing 2-aryl substitution is mitigated by:

  • Catalyst choice : Co₃O₄ enhances 1-aryl selectivity (>20:1) compared to Cu catalysts (3:1).
  • Solvent effects : Acetic acid suppresses azide dimerization, improving cyclization efficiency.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Adapting the Co₃O₄-catalyzed step to continuous flow reactors enhances throughput:

  • Residence time : 30 minutes
  • Productivity : 12 g/h

Environmental Impact

  • E-factor : 8.2 (vs. 15.6 for batch processes)
  • Solvent recovery : 90% acetic acid reclaimed via distillation

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of tetrazole derivatives, including N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide.

Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of this compound on HepG2 liver cancer cells demonstrated that it induces apoptosis through the intrinsic pathway. Key findings included:

  • Increased levels of pro-apoptotic proteins.
  • DNA fragmentation assays confirming apoptosis.

Study 2: Microtubule Disruption

Another investigation focused on the compound's ability to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for developing new anticancer therapies targeting microtubule stabilization.

Antimicrobial Applications

The antimicrobial efficacy of this compound has also been explored.

Study 3: Antibacterial Activity

Research indicates that this compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were found to range from 100 to 400 µg/mL, suggesting its potential as a new antimicrobial agent.

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus200Moderate
Escherichia coli150Good
Pseudomonas aeruginosa300Moderate

Neuropharmacological Effects

The piperazine structure within the compound suggests potential applications in neuropharmacology.

Study 4: Anxiolytic and Antidepressant Effects

Compounds with similar piperazine frameworks have shown anxiolytic and antidepressant effects. Ongoing research aims to elucidate how this compound interacts with neurotransmitter systems, particularly serotonergic pathways.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects. The fluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Tetrazole-Based Compounds

N-(2-((1H-Tetrazol-5-yl)methyl)-4-fluorophenyl)-2,6-dichloro-4-fluoroaniline (3d)
  • Structure : Shares the tetrazole and fluorophenyl motifs but includes dichloro and aniline groups.
  • Key Differences : The dichloro substituents increase molecular weight (MW: 336.02 g/mol) and may enhance halogen bonding but reduce solubility compared to the cyclopropanecarboxamide analog .
  • Synthesis : Synthesized via coupling reactions with HRMS-ESI confirmation (m/z: 336.0219) .
N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5 (4H)-alkylene)nitramine (49)
  • Structure : Contains dual tetrazole rings and a nitramine group.
  • Synthesized in 65% yield using 100% HNO₃, a harsher condition than typical carboxamide syntheses .
Losartan and Valsartan (from )
  • Structure : Tetrazole-containing angiotensin II receptor blockers (ARBs).
  • Key Differences : Losartan includes an imidazole and biphenyl group, while the target compound uses cyclopropanecarboxamide. Cyclopropane may offer improved steric complementarity over linear alkyl chains .

Cyclopropanecarboxamide Derivatives

1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (50)
  • Structure : Replaces tetrazole with a thiazole ring and includes a benzo[d][1,3]dioxol group.
  • Key Differences : Thiazole rings enhance π-stacking but reduce acidity compared to tetrazoles. Synthesis yield (27%) is lower than typical tetrazole derivatives, suggesting challenges in cyclopropane-thiazole coupling .
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide (956723-30-1)
  • Structure : Pyrazole replaces tetrazole, with a dimethyl substituent.
  • Key Differences: Pyrazole’s lower acidity (pKa ~2.5 vs.

Fluorophenyl-Containing Compounds

Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (8)
  • Structure : Combines tetrazole, imidazole, and chlorotrityl groups.
  • Key Differences : Chlorotrityl increases steric bulk (MW: ~500 g/mol), likely reducing bioavailability. Synthesized in 90% yield via esterification .
EXP3174 (from )
  • Structure : Tetrazole-based ARB metabolite with a chlorophenyl group.
  • Key Differences : Chlorine’s hydrophobicity vs. fluorine’s electronegativity may alter target selectivity and metabolic clearance .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield Notable Properties
Target Compound Tetrazole + Cyclopropane 4-Fluorophenyl, cyclopropanecarboxamide ~309.3 (calc) N/A High rigidity, metabolic stability
N-(2-((1H-Tetrazol-5-yl)methyl)-4-fluorophenyl)-2,6-dichloro-4-fluoroaniline (3d) Tetrazole Dichloro, aniline 336.02 Not reported Halogen bonding potential
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (50) Thiazole + Cyclopropane Benzo[d][1,3]dioxol, fluorobenzoyl ~465.5 (calc) 27% Lower solubility, π-stacking capability
Losartan Tetrazole + Imidazole Biphenyl, hydroxymethyl 422.91 ~30–40% FDA-approved ARB

Research Implications

  • Metabolic Stability : The target compound’s tetrazole and cyclopropane groups likely reduce oxidative metabolism compared to imidazole or thiazole analogs .
  • Binding Affinity : Cyclopropane’s rigidity may enhance binding to flat hydrophobic pockets, as seen in ARBs like valsartan .
  • Synthetic Feasibility : Tetrazole formation (e.g., via [2+3] cycloaddition) and cyclopropane coupling (e.g., using HATU/DIPEA) are well-established, suggesting scalability .

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H14FN5O\text{C}_{12}\text{H}_{14}\text{F}\text{N}_{5}\text{O}

This structure features a cyclopropanecarboxamide core connected to a tetrazole moiety and a fluorophenyl group, which are critical for its biological activity.

Research indicates that compounds with tetrazole rings often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar tetrazole derivatives have been shown to inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic nucleotides, which play vital roles in cellular signaling pathways.
  • Antiproliferative Effects : The compound may exhibit antiproliferative activity against various cancer cell lines, potentially through modulation of the androgen receptor pathways, as seen in related pyrazole derivatives .

Antimicrobial and Anti-inflammatory Effects

Tetrazole-containing compounds are known for their antimicrobial properties. The presence of the tetrazole ring may enhance interaction with bacterial enzymes or receptors, leading to inhibition of growth or biofilm formation. Additionally, anti-inflammatory properties may arise from the modulation of cytokine production or inhibition of inflammatory pathways.

Research Findings and Case Studies

StudyFindings
PDE Inhibition Similar tetrazole derivatives demonstrated significant inhibition of PDE3A, leading to enhanced myocardial contractility without affecting heart rate .
Anticancer Activity Compounds structurally related to this compound exhibited selective antiproliferative effects against prostate cancer cells with IC50 values indicating potent activity .
Bioactivity Screening A range of biological assays indicated that tetrazole derivatives can modulate various signaling pathways involved in cancer progression and inflammation .

Q & A

Q. What synthetic strategies are recommended for high-yield preparation of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide?

  • Methodology :
  • Step 1 : Begin with the condensation of 4-fluoroaniline and a cyclopropanecarbonyl chloride derivative to form the cyclopropanecarboxamide intermediate.
  • Step 2 : Introduce the tetrazole ring via azide-alkyne cycloaddition (e.g., using sodium azide and a nitrile precursor under controlled pH and temperature) .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC and LC-MS .
    • Key Considerations : Optimize reaction time and temperature to avoid decomposition of the tetrazole moiety.

Q. How can low aqueous solubility of this compound be mitigated in in vitro assays?

  • Approaches :
  • Use co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Tween-80) to enhance solubility without cytotoxicity .
  • Synthesize analogs with polar substituents (e.g., hydroxyl or amine groups) while retaining the tetrazole core’s bioactivity .
    • Validation : Measure solubility via shake-flask method and confirm stability using UV-Vis spectroscopy .

Q. What spectroscopic techniques are critical for structural characterization?

  • Protocol :
  • 1H/13C NMR : Confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, cyclopropane protons at δ 1.2–1.5 ppm) .
  • FT-IR : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and tetrazole (N-H stretch ~3400 cm⁻¹) functional groups .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₂FN₅O: 289.1056) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets?

  • Methods :
  • Molecular Docking : Use AutoDock Vina to screen against G-protein-coupled receptors (GPCRs) or enzymes with tetrazole-binding pockets (e.g., angiotensin II receptors) .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (tetrazole N) and hydrophobic regions (cyclopropane) to prioritize targets .
    • Validation : Cross-reference with experimental binding assays (e.g., SPR or radioligand displacement) .

Q. What crystallographic challenges arise in resolving the compound’s 3D structure?

  • Solutions :
  • Use SHELXL for refinement of high-resolution X-ray data (≤1.8 Å), focusing on tetrazole ring planarity and cyclopropane bond angles .
  • Address disorder in the fluorophenyl group via TWINABS for twinned crystals .
    • Case Study : Compare with ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (CCDC entry XYZ) for analogous packing motifs .

Q. How do structural modifications impact in vivo metabolic stability?

  • Experimental Design :
  • Phase I Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
  • Modifications : Replace the cyclopropane with spirocyclic rings to reduce CYP450-mediated oxidation .
    • Data Interpretation : Correlate metabolite profiles with computational ADMET predictions (e.g., SwissADME) .

Contradictions and Limitations

  • Synthetic Yield vs. Purity : While azide cycloadditions () achieve moderate yields (50–65%), impurities from side reactions (e.g., nitramine byproducts) require rigorous chromatography .
  • Solubility vs. Bioactivity : Structural modifications to improve solubility () may reduce affinity for hydrophobic binding pockets .

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